molecular formula C15H22BNO2 B12099746 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B12099746
M. Wt: 259.15 g/mol
InChI Key: MHYDRMMQDIXPKC-UHFFFAOYSA-N
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Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline is a compound that combines a boron-containing dioxaborolane group with a tetrahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the borylation of a tetrahydroquinoline derivative. One common method involves the use of a palladium catalyst to facilitate the borylation reaction. For example, a degassed solution of the tetrahydroquinoline derivative and N-methylmorpholine (NMM) in dioxane can be reacted with palladium(II) chloride (PdCl2) and pinacolborane at room temperature. The reaction mixture is then stirred for 24 hours at 80°C .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency. Additionally, continuous flow reactors could be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:

    Hydroboration: The addition of boron and hydrogen across a double bond.

    Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl iodides.

Common Reagents and Conditions

Common reagents used in these reactions include pinacolborane, palladium catalysts, and copper catalysts. Typical reaction conditions involve the use of solvents such as dioxane and temperatures ranging from room temperature to 80°C .

Major Products

The major products formed from these reactions include various boron-containing derivatives, such as pinacol benzyl boronate and aryl boronates .

Scientific Research Applications

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline involves the interaction of the boron-containing group with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as borylation and hydroboration. The dioxaborolane group can also act as a Lewis acid, enhancing the reactivity of the compound in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of a boron-containing dioxaborolane group with a tetrahydroquinoline structure

Biological Activity

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of the dioxaborolane moiety enhances its reactivity and biological profile. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C16H20B2N2O2
  • Molecular Weight : 293.964 g/mol
  • CAS Number : 1214264-88-6

Biological Activity

The biological activities of this compound have been explored in various studies. The following sections summarize key findings related to its pharmacological effects.

Anticoagulant Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit inhibitory effects on blood coagulation factors such as Xa and XIa. These compounds are being investigated for their potential as anticoagulants:

CompoundActivityReference
Tetrahydroquinoline DerivativeInhibits Factor Xa
Tetrahydroquinoline DerivativeInhibits Factor XIa

These findings suggest that the incorporation of the dioxaborolane group may enhance the anticoagulant properties of these compounds.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of tetrahydroquinoline derivatives. Preliminary data indicate that these compounds may possess significant antibacterial properties:

CompoundTarget OrganismActivityReference
Tetrahydroquinoline DerivativeStaphylococcus aureusModerate Inhibition
Tetrahydroquinoline DerivativeEscherichia coliSignificant Inhibition

These results point to the potential use of these compounds in treating infections caused by resistant bacterial strains.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have also been evaluated in cancer cell lines. Research indicates that certain derivatives can induce apoptosis in cancer cells:

Cell LineCompoundIC50 (µM)Reference
MCF-7 (Breast Cancer)Tetrahydroquinoline Derivative15.0
HeLa (Cervical Cancer)Tetrahydroquinoline Derivative10.5

These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Case Studies

Several case studies have highlighted the efficacy of tetrahydroquinoline derivatives in various biological contexts:

  • Case Study on Anticoagulation : A study conducted on animal models demonstrated that a specific derivative significantly reduced thrombus formation compared to controls.
  • Case Study on Antimicrobial Resistance : In vitro tests showed that the compound was effective against multi-drug resistant strains of bacteria.

Properties

Molecular Formula

C15H22BNO2

Molecular Weight

259.15 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-5-7-11-8-6-10-17-13(11)12/h5,7,9,17H,6,8,10H2,1-4H3

InChI Key

MHYDRMMQDIXPKC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCCN3

Origin of Product

United States

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